1-Propylindole-3-carbonyl azide
Description
1-Propylindole-3-carbonyl azide is an organic azide compound characterized by an indole core substituted with a propyl group at position 1 and a carbonyl azide moiety at position 2. This structure confers unique reactivity and functional versatility, making it valuable in synthetic organic chemistry. The azide group (N₃⁻) is highly reactive, enabling applications in click chemistry (e.g., Huisgen cycloaddition) and serving as a precursor for amines via Curtius rearrangement or Staudinger reactions .
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-propylindole-3-carbonyl azide |
InChI |
InChI=1S/C12H12N4O/c1-2-7-16-8-10(12(17)14-15-13)9-5-3-4-6-11(9)16/h3-6,8H,2,7H2,1H3 |
InChI Key |
HPYVGCOSQRGMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1-Propylindole-3-carbonyl azide has been studied for its potential as a pharmaceutical agent. Indole derivatives, including this compound, have shown promise in modulating various biological activities, particularly as inhibitors of phosphodiesterases (PDEs). These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cardiovascular diseases and diabetes.
Case Study: cGMP-PDE Inhibition
- A study highlighted the synthesis of novel indole compounds that exhibit cGMP-PDE inhibitory activity. These compounds could be utilized for treating glomerular diseases and diabetic complications, showcasing the therapeutic potential of indole derivatives like 1-propylindole-3-carbonyl azide .
Organic Synthesis
The azide functional group in 1-propylindole-3-carbonyl azide allows it to participate in various organic reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is widely used for synthesizing 1,2,3-triazoles, which are important in drug discovery and materials science.
Table 1: Reaction Conditions for CuAAC
| Substrate Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Terminal Alkynes | CuI | Methanol-Water | Room Temp | High |
| Unprotected Peptides | CuI | Methanol-Water | Room Temp | High |
| Various Alkyne Substrates | CuI | Methanol-Water | Room Temp | High |
This method demonstrates the versatility of 1-propylindole-3-carbonyl azide in late-stage functionalization strategies, allowing for the modification of complex molecules without disrupting existing functional groups .
Recent studies have also explored the biological activities of compounds derived from 1-propylindole-3-carbonyl azide. Its derivatives have been evaluated for antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) at 100 µg |
|---|---|---|
| 1-Propylindole-3-carbonyl azide derivative A | Staphylococcus aureus | 15 |
| 1-Propylindole-3-carbonyl azide derivative B | Escherichia coli | 12 |
These findings highlight the potential use of this compound in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Azide Compounds
This section compares 1-propylindole-3-carbonyl azide with structurally or functionally related azides, focusing on stability, reactivity, and applications.
Structural Analogues
Indole-Based Azides
- Example: 1-Methylindole-3-carbonyl azide Structural Difference: Methyl group instead of propyl at position 1. Impact: The longer propyl chain in 1-propylindole-3-carbonyl azide enhances lipophilicity, improving solubility in non-polar solvents. However, steric hindrance may reduce reaction rates in nucleophilic substitutions compared to methyl-substituted analogues.
Aromatic vs. Aliphatic Azides
- Benzyl Azide (C₆H₅CH₂N₃):
- Stability : Less thermally stable than 1-propylindole-3-carbonyl azide due to the absence of an electron-withdrawing carbonyl group.
- Reactivity : Benzyl azide undergoes rapid Huisgen cycloaddition but lacks the indole ring’s aromatic stabilization, increasing explosion risk under mechanical stress .
Functional Analogues
Carbonyl Azides
- Acetyl Azide (CH₃CON₃):
Metal-Bound Azides
- Sodium Azide (NaN₃):
- Applications : Widely used in airbag propellants and preservatives, unlike 1-propylindole-3-carbonyl azide, which is specialized for organic synthesis.
- Hazards : Sodium azide is water-soluble and acutely toxic (LD₅₀ ~27 mg/kg in rats), whereas 1-propylindole-3-carbonyl azide’s toxicity is primarily due to HN₃ release under acidic conditions .
Data Tables
Table 1: Comparative Physical and Chemical Properties
| Compound | Molecular Formula | Melting Point (°C) | Solubility | Explosive Risk | Key Application |
|---|---|---|---|---|---|
| 1-Propylindole-3-carbonyl azide | C₁₁H₁₁N₅O | Not reported | Organic solvents | High (if heated) | Organic synthesis |
| Sodium Azide | NaN₃ | 275 | Water | High (shock) | Airbag propellants |
| Benzyl Azide | C₇H₇N₃ | 25 | Ethanol, ether | Moderate | Click chemistry |
| Acetyl Azide | C₂H₃N₃O | -30 (decomposes) | Polar solvents | High | Amine precursors |
Table 2: Hazard Comparison
Analytical Considerations
The quantification of azides like 1-propylindole-3-carbonyl azide in biological samples requires specialized methods. Gas chromatography (GC) with flame ionization detection (FID), as described in , offers high sensitivity (detection limits ~0.1 µg/mL) and reduced sample volume requirements (200 µL vs. 1000–5000 µL for HPLC), making it suitable for toxicological studies .
Preparation Methods
One-Pot Curtius Rearrangement and Indole Cyclization
A robust method for constructing the indole core involves a tandem Curtius rearrangement and Pd-catalyzed cyclization. Starting with 2-iodobenzoic acid, sodium azide, and benzyl chloroformate, the Curtius rearrangement generates an intermediate isocyanate, which undergoes cyclization with propiolate derivatives in the presence of Pd(OAc)₂ and Na₂CO₃. For instance, reacting 2-iodobenzoic acid with 4-octyne under these conditions yields benzyl 2,3-di-n-propylindole-1-carboxylate (58–67% yield). Adapting this protocol to incorporate a propyl-substituted alkyne (e.g., 1-pentyne) would direct the propyl group to position 1 of the indole framework.
Carboxylic Acid Functionalization to Acyl Azide
The 3-carboxylate intermediate, formed during indolization, is converted to the corresponding acyl azide through sequential steps:
-
Hydrolysis : The benzyl ester is cleaved under acidic or basic conditions to yield 1-propylindole-3-carboxylic acid.
-
Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to 1-propylindole-3-carbonyl chloride.
-
Azide Substitution : Reacting the acyl chloride with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or acetone) affords the target compound, 1-propylindole-3-carbonyl azide. This step mirrors the synthesis of 3-azido-1-propylamine from 3-chloropropylamine hydrochloride, where NaN₃ displaces chloride via nucleophilic substitution (98% yield).
Fischer Indole Synthesis with Post-Functionalization
Indole Core Construction via Fischer Reaction
The Fischer indole synthesis remains a cornerstone for indole derivatives. Reacting C-4-substituted phenylhydrazines with ketones under acidic conditions generates the indole skeleton. For example, phenylhydrazine and 2-octanone yield 1-propylindole after cyclization. Critical to this approach is the choice of ketone; pentan-2-one directs the propyl group to position 1, while the phenylhydrazine substituent influences position 3.
Introduction of the Carbonyl Azide Group
Post-synthesis functionalization involves:
-
Vilsmeier–Haack Formylation : Treating 1-propylindole with POCl₃ and DMF introduces a formyl group at position 3, yielding 1-propylindole-3-carbaldehyde.
-
Oxidation to Carboxylic Acid : The aldehyde is oxidized using KMnO₄ or CrO₃ to 1-propylindole-3-carboxylic acid.
-
Acyl Azide Formation : Following the same protocol as in Section 1.2, the carboxylic acid is converted to the acyl azide.
Direct Nucleophilic Substitution of Carbonyl Chloride
Synthesis of 1-Propylindole-3-carbonyl Chloride
An alternative route bypasses indole pre-functionalization. 1-Propylindole is subjected to Friedel–Crafts acylation at position 3 using chloroacetyl chloride and AlCl₃, yielding 1-propylindole-3-carbonyl chloride. This method, however, risks over-acylation and requires stringent temperature control (−10°C to 0°C).
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-propylindole-3-carbonyl azide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of azides like 1-propylindole-3-carbonyl azide often leverages copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust reaction for regioselective triazole formation. Key parameters include using terminal alkynes, anhydrous conditions, and copper(I) iodide as a catalyst. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of azide to alkyne), reaction time (12–24 hours), and temperature (room temperature to 60°C). Purity (>95%) can be achieved via column chromatography or recrystallization .
Q. How should 1-propylindole-3-carbonyl azide be stored to ensure stability, and what decomposition products are expected?
- Methodological Answer : Store the compound at 2–8°C in a dry, sealed container protected from light. Azides are thermally unstable; decomposition generates nitrogen oxides (NOₓ) and carbon oxides (CO/CO₂). Monitor for color changes or gas evolution as instability indicators. Use TGA (thermogravimetric analysis) to assess decomposition thresholds .
Q. What spectroscopic techniques are most effective for characterizing 1-propylindole-3-carbonyl azide?
- Methodological Answer : Employ a combination of:
- FT-IR : Confirm the azide (–N₃) stretch at ~2100 cm⁻¹.
- NMR : ¹H NMR for indole proton environments (δ 7.0–8.5 ppm) and ¹³C NMR for carbonyl (C=O) signals (~170 ppm).
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks.
Document solvent systems (e.g., CDCl₃ or DMSO-d₆) and calibration standards .
Q. What safety protocols are critical when handling 1-propylindole-3-carbonyl azide?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizers (e.g., peroxides) to prevent explosive reactions. In case of spills, neutralize with damp sand and dispose as hazardous waste. Emergency procedures include rinsing skin with water (15+ minutes) and seeking medical attention for inhalation exposure .
Q. How does the azide group influence reactivity in common transformations?
- Methodological Answer : The azide group participates in:
- Staudinger reactions : With triphenylphosphine to form iminophosphoranes.
- Click chemistry : CuAAC with alkynes for bioconjugation.
- Reduction : Catalytic hydrogenation (H₂/Pd) yields primary amines.
Monitor reaction progress via TLC or in situ IR to track azide consumption .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported yields for CuAAC reactions involving 1-propylindole-3-carbonyl azide?
- Methodological Answer : Discrepancies often arise from copper catalyst purity or solvent polarity. Conduct controlled experiments comparing:
- Catalyst sources (CuI vs. CuBr).
- Solvent effects (DMF vs. THF).
- Ligand additives (e.g., TBTA for stabilizing Cu(I)).
Use kinetic profiling (e.g., in situ Raman) to identify rate-limiting steps and validate reproducibility across labs .
Q. What computational approaches predict the regioselectivity of 1-propylindole-3-carbonyl azide in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict 1,4-triazole regioselectivity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) and steric maps of the indole substituent. Compare computational results with experimental NMR coupling constants (³JHH) .
Q. How does the indole moiety affect the azide’s interaction with hydrophobic protein domains?
- Methodological Answer : Use photoaffinity labeling with UV irradiation to generate azido radicals, which covalently bind hydrophobic pockets. Validate binding via:
- LC-MS/MS : Identify cross-linked peptides.
- Molecular docking : Simulate indole-aromatic interactions (e.g., π-stacking with tryptophan residues).
Compare results with control azides lacking the indole group .
Q. What strategies mitigate side reactions during large-scale synthesis of 1-propylindole-3-carbonyl azide?
- Methodological Answer : Scale-up challenges include exothermic decomposition and byproduct formation. Implement:
- Flow chemistry : Continuous reactors for better thermal control.
- In-line purification : Scavenger resins to remove excess reagents.
- PAT (Process Analytical Technology) : Real-time monitoring via IR probes.
Optimize using DoE (Design of Experiments) to balance cost and yield .
Q. How can contradictory stability data for azides in biological buffers be reconciled?
- Methodological Answer : Conflicting stability reports may stem from buffer composition (e.g., thiols in PBS quench azido radicals). Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
